molecular formula C10H17N3O2S B3139886 4-(3-Imidazol-1-ylpropyl)-1,4-thiazinane 1,1-dioxide CAS No. 477858-48-3

4-(3-Imidazol-1-ylpropyl)-1,4-thiazinane 1,1-dioxide

Cat. No. B3139886
CAS RN: 477858-48-3
M. Wt: 243.33 g/mol
InChI Key: FZCWFZUKCJENPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Imidazol-1-ylpropyl)-1,4-thiazinane 1,1-dioxide, also known as TRO40303, is a small molecule drug that has shown potential in treating various diseases. It belongs to the class of mitochondria-targeting drugs and has been studied extensively for its therapeutic applications.

Mechanism of Action

4-(3-Imidazol-1-ylpropyl)-1,4-thiazinane 1,1-dioxide targets the mitochondria, which are the powerhouses of the cell. It has been shown to stabilize the mitochondrial permeability transition pore (mPTP), which is a key regulator of mitochondrial function. By stabilizing the mPTP, 4-(3-Imidazol-1-ylpropyl)-1,4-thiazinane 1,1-dioxide prevents the release of pro-apoptotic factors from the mitochondria, thereby preventing cell death. Additionally, 4-(3-Imidazol-1-ylpropyl)-1,4-thiazinane 1,1-dioxide has been shown to improve mitochondrial respiration and reduce oxidative stress, which are important for maintaining mitochondrial function.
Biochemical and Physiological Effects:
4-(3-Imidazol-1-ylpropyl)-1,4-thiazinane 1,1-dioxide has been shown to have several biochemical and physiological effects. It has been shown to improve mitochondrial function, reduce oxidative stress, and prevent cell death. Additionally, 4-(3-Imidazol-1-ylpropyl)-1,4-thiazinane 1,1-dioxide has been shown to reduce infarct size in animal models of myocardial infarction, indicating its potential as a cardioprotective agent. In neurodegenerative diseases, 4-(3-Imidazol-1-ylpropyl)-1,4-thiazinane 1,1-dioxide has been shown to improve mitochondrial function and reduce neuronal death, indicating its potential as a neuroprotective agent.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-(3-Imidazol-1-ylpropyl)-1,4-thiazinane 1,1-dioxide is its specificity for the mitochondria, which allows for targeted therapeutic applications. Additionally, 4-(3-Imidazol-1-ylpropyl)-1,4-thiazinane 1,1-dioxide has been shown to have low toxicity and good pharmacokinetic properties, making it a promising drug candidate. However, one of the limitations of 4-(3-Imidazol-1-ylpropyl)-1,4-thiazinane 1,1-dioxide is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 4-(3-Imidazol-1-ylpropyl)-1,4-thiazinane 1,1-dioxide. One direction is to further investigate its potential therapeutic applications in cardiovascular diseases, neurodegenerative diseases, and cancer. Additionally, further studies are needed to optimize the synthesis method of 4-(3-Imidazol-1-ylpropyl)-1,4-thiazinane 1,1-dioxide and improve its solubility in aqueous solutions. Finally, the mechanism of action of 4-(3-Imidazol-1-ylpropyl)-1,4-thiazinane 1,1-dioxide needs to be further elucidated to fully understand its therapeutic potential.
In conclusion, 4-(3-Imidazol-1-ylpropyl)-1,4-thiazinane 1,1-dioxide is a promising drug candidate that has shown potential in treating various diseases. Its specificity for the mitochondria and low toxicity make it an attractive drug candidate for targeted therapeutic applications. Further studies are needed to fully understand its mechanism of action and optimize its synthesis method for clinical use.

Scientific Research Applications

4-(3-Imidazol-1-ylpropyl)-1,4-thiazinane 1,1-dioxide has been studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, neurodegenerative diseases, and cancer. In cardiovascular diseases, 4-(3-Imidazol-1-ylpropyl)-1,4-thiazinane 1,1-dioxide has been shown to protect the heart from ischemia-reperfusion injury, which is a common complication of cardiac surgery and myocardial infarction. In neurodegenerative diseases, 4-(3-Imidazol-1-ylpropyl)-1,4-thiazinane 1,1-dioxide has been studied for its potential to prevent mitochondrial dysfunction, which is a hallmark of these diseases. In cancer, 4-(3-Imidazol-1-ylpropyl)-1,4-thiazinane 1,1-dioxide has been shown to induce cell death in cancer cells by targeting the mitochondria.

properties

IUPAC Name

4-(3-imidazol-1-ylpropyl)-1,4-thiazinane 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2S/c14-16(15)8-6-12(7-9-16)3-1-4-13-5-2-11-10-13/h2,5,10H,1,3-4,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZCWFZUKCJENPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1CCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701186084
Record name Thiomorpholine, 4-[3-(1H-imidazol-1-yl)propyl]-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701186084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Imidazol-1-ylpropyl)-1,4-thiazinane 1,1-dioxide

CAS RN

477858-48-3
Record name Thiomorpholine, 4-[3-(1H-imidazol-1-yl)propyl]-, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477858-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiomorpholine, 4-[3-(1H-imidazol-1-yl)propyl]-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701186084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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